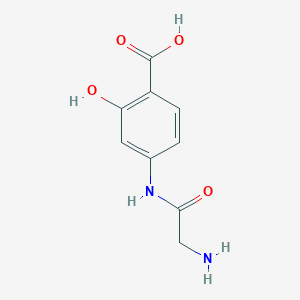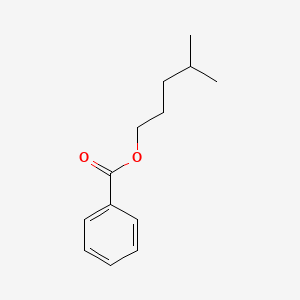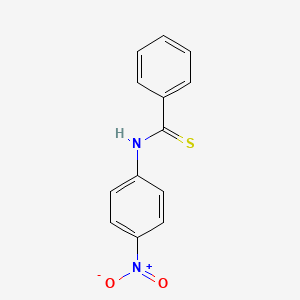
4-(Glycylamino)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Glycylamino)-2-hydroxybenzoic acid is a compound that combines the structural features of glycine and salicylic acid It is characterized by the presence of a glycylamino group attached to the benzene ring of salicylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Glycylamino)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with salicylic acid and glycine.
Formation of Glycylamino Group: The carboxyl group of glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated glycine is then coupled with the hydroxyl group of salicylic acid to form the desired product.
The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Applications De Recherche Scientifique
4-(Glycylamino)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Protein Modification: The glycylamino group can form covalent bonds with amino acid residues in proteins, leading to changes in protein function.
Pathways Involved: It may affect pathways related to inflammation and pain by modulating the activity of key enzymes and receptors
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the glycylamino group.
Salicylic Acid: Similar structure but lacks the glycylamino group.
Glycine: Simple amino acid without the aromatic ring.
Uniqueness
4-(Glycylamino)-2-hydroxybenzoic acid is unique due to the presence of both the glycylamino group and the hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6625-95-2 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
4-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4,10H2,(H,11,13)(H,14,15) |
Clé InChI |
YKEARIMXCXCQAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CN)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)

![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)


